molecular formula C18H15N3O2 B2924089 N-(pyridin-2-ylmethyl)-3-(pyridin-2-yloxy)benzamide CAS No. 1797182-96-7

N-(pyridin-2-ylmethyl)-3-(pyridin-2-yloxy)benzamide

Cat. No.: B2924089
CAS No.: 1797182-96-7
M. Wt: 305.337
InChI Key: JCZSCDQLVBAUMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-2-ylmethyl)-3-(pyridin-2-yloxy)benzamide is a complex organic compound that features a benzamide core substituted with pyridin-2-ylmethyl and pyridin-2-yloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)-3-(pyridin-2-yloxy)benzamide typically involves the reaction of 3-hydroxybenzamide with pyridin-2-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would be applicable.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)-3-(pyridin-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzamide and pyridine rings.

    Reduction: Reduced forms of the benzamide and pyridine rings.

    Substitution: Substituted derivatives where nucleophiles replace hydrogen atoms on the pyridine rings.

Scientific Research Applications

N-(pyridin-2-ylmethyl)-3-(pyridin-2-yloxy)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)-3-(pyridin-2-yloxy)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to inhibition or activation of biological pathways, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)benzamide: Lacks the pyridin-2-yloxy group, making it less versatile in certain applications.

    3-(pyridin-2-yloxy)benzamide: Lacks the pyridin-2-ylmethyl group, which may affect its binding properties and reactivity.

Uniqueness

N-(pyridin-2-ylmethyl)-3-(pyridin-2-yloxy)benzamide is unique due to the presence of both pyridin-2-ylmethyl and pyridin-2-yloxy groups, which confer distinct chemical and biological properties. This dual substitution enhances its potential for diverse applications in research and industry .

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)-3-pyridin-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c22-18(21-13-15-7-1-3-10-19-15)14-6-5-8-16(12-14)23-17-9-2-4-11-20-17/h1-12H,13H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZSCDQLVBAUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.